molecular formula C12H13N3O2S2 B5794742 methyl [(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate

methyl [(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate

Cat. No.: B5794742
M. Wt: 295.4 g/mol
InChI Key: BIFRRWMNCCSSKB-UHFFFAOYSA-N
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Description

Methyl [(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, sulfur, or oxygen. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate typically involves multicomponent reactions. One common method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with methyl acetate . The reaction conditions often include the use of a base such as triethylamine and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl [(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and sulfanyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced amines or thiols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Methyl [(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl [(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate is unique due to its specific structural features, such as the presence of both amino and sulfanyl groups attached to a heterocyclic ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 2-[(12-amino-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-10-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S2/c1-17-8(16)5-18-12-14-10(13)9-6-3-2-4-7(6)19-11(9)15-12/h2-5H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFRRWMNCCSSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC(=C2C3=C(CCC3)SC2=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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